4-Butyl-1,3-oxazolidine-2,5-dione

CAS No.: 6271-01-8

Cat. No.: VC15743774

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6271-01-8 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 4-butyl-1,3-oxazolidine-2,5-dione |

| Standard InChI | InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |

| Standard InChI Key | IDLCGAPAQNQOQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1C(=O)OC(=O)N1 |

Introduction

Chemical Structure and Stereochemical Considerations

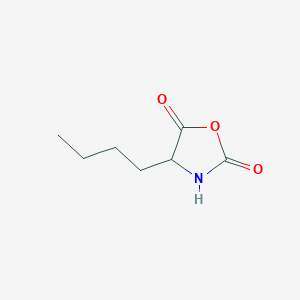

The core structure of 4-butyl-1,3-oxazolidine-2,5-dione consists of a five-membered ring containing one nitrogen atom, one oxygen atom, and two carbonyl groups (Figure 1). The butyl substituent at the 4-position introduces chirality, with the (S)-enantiomer being the most commonly studied configuration .

Molecular Descriptors

-

IUPAC Name: (4S)-4-butyl-1,3-oxazolidine-2,5-dione

-

Canonical SMILES:

-

InChIKey: IDLCGAPAQNQOQR-YFKPBYRVSA-N

The stereochemistry at the 4-position significantly influences the compound’s physical and biological properties. Computational studies suggest that the (S)-enantiomer exhibits greater conformational stability compared to its (R)-counterpart, potentially enhancing its reactivity in asymmetric synthesis .

Synthesis and Manufacturing Approaches

Cyclization of Amino Alcohols

A widely reported method involves the cyclization of N-protected amino alcohols with phosgene or its equivalents. For example, reacting 4-aminobutanol with triphosgene in dichloromethane yields the oxazolidine-2,5-dione scaffold. Optically pure precursors are often employed to achieve enantioselective synthesis, with yields ranging from 60% to 85% depending on reaction conditions.

Enzymatic Resolution

Recent advances utilize lipases or esterases to resolve racemic mixtures of 4-butyl-1,3-oxazolidine-2,5-dione. Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity (E > 200) in hydrolyzing the (R)-enantiomer, leaving the desired (S)-form intact.

Table 1: Synthetic Methods and Yields

| Method | Reagents | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phosgene cyclization | 4-Aminobutanol, Cl₃COCl | 72 | 98 (S) |

| Enzymatic resolution | CAL-B, phosphate buffer | 65 | 99 (S) |

Physicochemical Properties

Solubility and Stability

4-Butyl-1,3-oxazolidine-2,5-dione is sparingly soluble in water (0.8 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound remains stable under inert atmospheres but undergoes ring-opening hydrolysis in acidic or basic conditions .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1775 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

-

NMR: NMR (CDCl₃, 400 MHz) δ 4.35 (m, 1H, CH), 3.82 (dd, 2H, OCH₂), 1.60–1.20 (m, 9H, butyl chain) .

Industrial and Research Applications

Chiral Auxiliary in Asymmetric Synthesis

The rigid oxazolidine ring serves as a chiral inductor in Evans-type aldol reactions. For example, it facilitates the synthesis of β-hydroxy ketones with >90% enantiomeric excess.

Prodrug Design

The hydrolytically labile dione moiety enables its use as a prodrug carrier. Conjugation with amine-containing therapeutics (e.g., antiviral agents) enhances bioavailability through controlled release mechanisms.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Oxazolidinone Derivatives

| Compound | Antibacterial MIC (μg/mL) | MAO-A Inhibition (IC₅₀, μM) |

|---|---|---|

| 4-Butyl-1,3-oxazolidine-2,5-dione | Not reported | 58 ± 4.2 |

| Linezolid | 0.25–2.0 | <0.3 |

| RBx 8700 | 0.12–0.5 | 19 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume